molecular formula C14H8F3NO2S2 B2398314 Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 478048-35-0

Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No. B2398314
M. Wt: 343.34
InChI Key: RCIRVWNMADHUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit . This process has shown pronounced steric and electronic effects and significantly altered the optical and electrochemical properties of polymers . Another related compound, amide functionalized trifluoromethyl thieno[2,3-b]pyridine derivatives, were prepared starting from a reaction between 1,3 di-ketone and thiocyanoacetamide .

Scientific Research Applications

Photophysical Properties and Potential Antitumor Applications

Studies have investigated the photophysical properties of various 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, due to their potential as antitumor compounds. These compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, indicating their potential in drug delivery applications, particularly when encapsulated in nanoliposome formulations for targeted antitumor therapy (Carvalho et al., 2013).

Synthesis and Biological Activity

The synthesis of novel heterocycles using methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate as a precursor has been explored. These include pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives, showcasing the compound's versatility in creating a broad range of biologically active heterocyclic compounds (Rateb, 2014).

Antitumoral Activity

Research into the antitumoral activities of 6-[(hetero)arylamino]thieno[3,2-b]pyridines, synthesized through palladium-catalyzed C-N Buchwald-Hartwig coupling, highlights the compound's potential in cancer treatment. Some derivatives exhibited significant growth inhibitory effects on human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460), establishing important structure-activity relationships (Queiroz et al., 2010).

Fluorine-Containing Heterocycles

The compound has also served as a key intermediate in the synthesis of fluorine-containing heterocycles, highlighting its role in creating compounds with potential pharmaceutical applications. These studies focus on the synthesis and reactions of thieno[2,3-b]pyridine derivatives bearing a trifluoromethyl group, further illustrating the chemical versatility and potential utility of the compound in developing new therapeutic agents (Abdel-rahman et al., 2005).

properties

IUPAC Name

methyl 3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2S2/c1-20-13(19)12-10(8-3-2-4-21-8)11-9(22-12)5-7(6-18-11)14(15,16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIRVWNMADHUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.